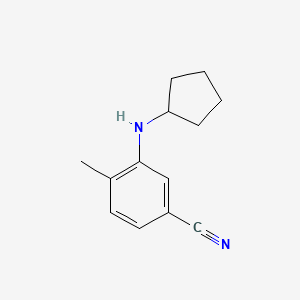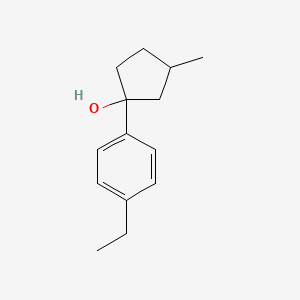
3-(Cyclopentylamino)-4-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopentylamino)-4-methylbenzonitrile is an organic compound that features a cyclopentylamino group attached to a benzonitrile core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylamino)-4-methylbenzonitrile typically involves the following steps:
Formation of the Benzonitrile Core: The starting material, 4-methylbenzonitrile, is prepared through a nitrile formation reaction, often involving the dehydration of the corresponding amide or the reaction of a suitable halide with a cyanide source.
Introduction of the Cyclopentylamino Group: The cyclopentylamino group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 4-methylbenzonitrile with cyclopentylamine under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopentylamino)-4-methylbenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles such as halides, amines, or alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzonitrile core.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted benzonitrile derivatives with different functional groups replacing the amino group.
Applications De Recherche Scientifique
3-(Cyclopentylamino)-4-methylbenzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving nitrile-containing compounds.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-(Cyclopentylamino)-4-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclopentylamino)-4-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3-(Cyclopentylamino)-4-methylbenzamide: Similar structure but with an amide group instead of a nitrile.
3-(Cyclopentylamino)-4-methylbenzyl alcohol: Similar structure but with an alcohol group instead of a nitrile.
Uniqueness
3-(Cyclopentylamino)-4-methylbenzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs with different functional groups. This makes it a valuable compound for specific applications where the nitrile functionality is crucial.
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
3-(cyclopentylamino)-4-methylbenzonitrile |
InChI |
InChI=1S/C13H16N2/c1-10-6-7-11(9-14)8-13(10)15-12-4-2-3-5-12/h6-8,12,15H,2-5H2,1H3 |
Clé InChI |
RGLGIKKLPOUHFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C#N)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide](/img/structure/B13242019.png)


![2-Bromo-6-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13242046.png)
![3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol](/img/structure/B13242053.png)

amine](/img/structure/B13242068.png)


amine](/img/structure/B13242086.png)
![2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13242090.png)
![(1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13242096.png)
amine](/img/structure/B13242106.png)
